molecular formula C8H13ClN2O2S2 B8752811 3-Amino-N-tert-butyl-5-chlorothiophene-2-sulfonamide CAS No. 194086-62-9

3-Amino-N-tert-butyl-5-chlorothiophene-2-sulfonamide

Cat. No. B8752811
M. Wt: 268.8 g/mol
InChI Key: JHGQNBJARXLMBD-UHFFFAOYSA-N
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Patent
US05889002

Procedure details

A solution of 38.1 g (0.15 mol) of 5-chlorothiophene-2-sulfonic acid tert-butylamide in 300 ml of dry tetrahydrofuran was cooled to -70° C, and n-BuLi (190 ml, 1.6M in hexane) was added, maintaining the temperature <-65° C. After addition, the mixture was allowed to warm to -20° C. and stirred at this temperature for 30 min. A solution of p-toluenesulfonyl azide (34 g, 0.17 mol) in 100 ml of dry tetrahydrofuran was added, maintaining the temperature at -20° C., and the cooling bath was removed. After the mixture had reached room temperature, water (100 ml) was added. The organic phase was isolated and the aqueous phase was extracted with toluene (2×50 ml). To the combined organic phases was added hexadecyltributylphosphonium bromide (7.62 g, 15 mmol) followed by the dropwise addition of a solution of sodium borohydride (6.58 g, 0.174 mol) in 20 ml of water with stirring and cooling to room temperature. The mixture was stirred over night at room temperature, and water (100 ml) was added. The organic phase was isolated, washed with water (2×100 ml), dried, and evaporated to dryness. The oily residue was dissolved in ethyl acetate (150 ml) and washed with 1N sodium hydroxide (6×100 ml). The organic phase was dried with sodium sulfate, and evaporated to afford a quantitative yield (40.6 g) of crude title compound as an oil, which was used without further purification in the next step.
Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
6.58 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
7.62 g
Type
catalyst
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][S:6]([C:9]1[S:10][C:11]([Cl:14])=[CH:12][CH:13]=1)(=[O:8])=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li]CCCC.C1(C)C=CC(S([N:29]=[N+]=[N-])(=O)=O)=CC=1.[BH4-].[Na+]>O1CCCC1.[Br-].C([P+](CCCC)(CCCC)CCCC)CCCCCCCCCCCCCCC.O>[C:1]([NH:5][S:6]([C:9]1[S:10][C:11]([Cl:14])=[CH:12][C:13]=1[NH2:29])(=[O:7])=[O:8])([CH3:4])([CH3:2])[CH3:3] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
38.1 g
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)C=1SC(=CC1)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
190 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
34 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-])C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
6.58 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
7.62 g
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCCCC)[P+](CCCC)(CCCC)CCCC
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature <-65° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at -20° C.
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
CUSTOM
Type
CUSTOM
Details
had reached room temperature
ADDITION
Type
ADDITION
Details
water (100 ml) was added
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with toluene (2×50 ml)
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooling to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred over night at room temperature
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
WASH
Type
WASH
Details
washed with water (2×100 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue was dissolved in ethyl acetate (150 ml)
WASH
Type
WASH
Details
washed with 1N sodium hydroxide (6×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)NS(=O)(=O)C=1SC(=CC1N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 40.6 g
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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